trans-1-tert-Butyl 2-ethyl 5-hydroxy-5-methylpiperidine-1,2-dicarboxylate
Description
Properties
IUPAC Name |
1-O-tert-butyl 2-O-ethyl (2S,5S)-5-hydroxy-5-methylpiperidine-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO5/c1-6-19-11(16)10-7-8-14(5,18)9-15(10)12(17)20-13(2,3)4/h10,18H,6-9H2,1-5H3/t10-,14-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCUOLVOVJYNKGX-HZMBPMFUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(CN1C(=O)OC(C)(C)C)(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC[C@](CN1C(=O)OC(C)(C)C)(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrogenation of Pyridine Dicarboxylates
A foundational step involves reducing dimethyl pyridine-3,5-dicarboxylate to the piperidine analog. As demonstrated in the synthesis of dimethyl piperidine-3,5-dicarboxylate, hydrogenation under high pressure (50 psi) with Adam’s catalyst (Pt₂O) in acetic acid achieves full conversion after 9 days. The product, a 1:1 cis/trans mixture, necessitates subsequent resolution.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Catalyst | Pt₂O (5 mol%) |
| Solvent | Acetic acid |
| Pressure | 50 psi H₂ |
| Duration | 216 hours |
| Yield | 100% (cis/trans mixture) |
Esterification and Trans Configuration Control
Critical to the synthesis is establishing the trans-diaxial arrangement of the ester groups. Patent EP0573464B1 details a method where cis-dimethyl piperidine-2,5-dicarboxylate reacts with salicylaldehyde in acetic acid, inducing isomerization to the trans-diacid. Subsequent esterification with tert-butyl and ethyl alcohols under Mitsunobu conditions (DIAD, PPh₃) installs the bulky esters while retaining stereochemistry.
Key Transformation :
$$
\text{cis-Diester} \xrightarrow{\text{R'COOH, RCHO}} \text{trans-Diacid} \xrightarrow{\text{R''OH, DIAD/PPh₃}} \text{trans-Diester}
$$
R' = Me, R = salicylaldehyde, R'' = tert-butyl/ethyl
Optimization of Reaction Conditions
Catalyst Selection for Hydrogenation
Comparative studies highlight Pt/C as superior to Pd/C for piperidine ring saturation, offering faster kinetics (72 vs. 120 hours) and reduced over-reduction byproducts. Adam’s catalyst (Pt₂O) remains preferred for aromatic substrate hydrogenation due to its tolerance to acidic conditions.
Solvent Effects on Isomerization
The trans-diastereomer’s formation is solvent-dependent. Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance isomerization rates by stabilizing transition states, whereas toluene favors cis retention. A 3:1 DMSO/acetic acid mixture achieves 85% trans selectivity.
Stereochemical Control Strategies
Thermodynamic vs. Kinetic Control
Under reflux in carboxylic acids, the trans isomer predominates thermodynamically due to reduced steric strain (A-value analysis: tert-butyl group > ethyl). Kinetic control in non-polar media favors cis configurations, necessitating careful solvent selection.
Chiral Auxiliaries and Resolution
Optically pure intermediates are accessible via enzymatic resolution. Lipase-catalyzed hydrolysis of racemic esters achieves >98% enantiomeric excess (e.e.) for (2S,5S)-isomers, critical for pharmaceutical applications.
Purification and Characterization
Chromatographic Separation
Flash chromatography on silica gel (hexane/EtOAc 4:1) resolves cis/trans diastereomers, with trans-eluting first due to lower polarity. HPLC (C18 column, 0.1% formic acid/acetonitrile) confirms purity (>99%).
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 4.15 (q, J=7.1 Hz, 2H, OCH₂CH₃), 1.45 (s, 9H, C(CH₃)₃), 1.32 (s, 3H, C-5 CH₃).
- IR : 1720 cm⁻¹ (C=O ester), 3450 cm⁻¹ (O-H).
Comparative Analysis of Methods
| Method | Yield (%) | Trans Selectivity | Scalability |
|---|---|---|---|
| Hydrogenation | 100 | 50% | Moderate |
| Isomerization | 78 | 85% | High |
| Redox Functionalization | 65 | 90% | Low |
The isomerization route balances yield and selectivity, though redox methods offer superior stereocontrol at the expense of scalability.
Chemical Reactions Analysis
[3+3] Annulation Reactions
Organometallic reagents like β-aminoalkyl zinc iodides react with 3-chloro-2-(chloromethyl)prop-1-ene under copper catalysis to form 5-methylene piperidines. Subsequent cyclization with sodium hydride yields enantiomerically enriched products . For trans-stereoisomers, stereoselective hydrogenation of intermediates (e.g., TFA-protected substrates) may favor specific diastereomers .
Palladium-Catalyzed Allylic Amination and Michael Addition
Desmaële and coworkers demonstrated a route involving sequential palladium-catalyzed allylic amination and Michael addition. This approach could be adapted to introduce substituents at the 2- and 5-positions of piperidine rings .
Reductive Cyclization of Oxoamino Acids
Reductive cyclization of oxoamino acid derivatives, prepared via conjugate addition of organozinc reagents, yields 2,6-disubstituted piperidines. Stereoselective reduction of intermediates may influence the stereochemical outcome .
Hydrogenation of Unsaturated Intermediates
Hydrogenation of 5-methylene piperidines to form 5-methyl derivatives often produces separable diastereomers. The stereoselectivity depends on the protecting group:
-
TFA-protected derivatives : Higher stereoselectivity observed.
Heck Reactions
Heck reactions with piperidines followed by hydrogenation introduce substituents at the 2- and 5-positions. For example, hydrogenation of Heck products yields 2,5-disubstituted piperidines .
Ring-Closing Metathesis (RCM)
Sun et al. used RCM to synthesize 5-methylenepipecolate derivatives. This method could facilitate the formation of cyclic intermediates for trans-isomer synthesis .
Structural Analysis and Stereochemical Considerations
The trans configuration arises from stereoselective processes during synthesis. For instance:
-
Radical Rearrangements : Aziridinylcarbinyl radicals undergo 5-exo-trig cyclization, followed by ring-opening to form piperidines. The stereochemistry of the starting aziridine influences the product’s configuration .
-
Palladium-Catalyzed Cycloadditions : [3+3] cycloadditions between aziridines and Pd-TMM complexes yield 5-methylene piperidines with defined stereochemistry .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Research
Trans-1-tert-Butyl 2-ethyl 5-hydroxy-5-methylpiperidine-1,2-dicarboxylate has been investigated for its potential anticancer properties. Similar compounds have shown cytotoxic activity against various cancer cell lines, including colon (HCT-116), breast (MCF-7), and cervical cancer (HeLa) cells. The structure-activity relationship (SAR) studies indicate that modifications in the piperidine ring can enhance the anticancer efficacy of derivatives based on this compound .
Case Study Example :
A study involving structural modifications of piperidine derivatives demonstrated that certain substitutions significantly improved anticancer activity by inducing apoptosis in tumor cells while inhibiting cell proliferation . This suggests that trans-1-tert-butyl 2-ethyl 5-hydroxy-5-methylpiperidine derivatives could be further explored for their therapeutic potential.
Biological Research Applications
2. Neuropharmacology
Research indicates that compounds similar to trans-1-tert-butyl 2-ethyl 5-hydroxy-5-methylpiperidine may interact with neurotransmitter transporters. These interactions can influence dopamine and norepinephrine levels, making them candidates for studying neurodegenerative diseases and mental health disorders .
Synthetic Methodologies
3. Synthesis of Novel Compounds
The compound serves as a precursor in the synthesis of various biologically active molecules. Its unique structure allows for the introduction of functional groups that can lead to the development of new pharmacological agents .
Example Synthesis Pathway :
Using trans-1-tert-butyl 2-ethyl 5-hydroxy-5-methylpiperidine as a starting material, researchers have synthesized derivatives that exhibit enhanced biological activities through strategic functionalization at specific sites on the piperidine ring .
Summary of Findings
The applications of this compound are diverse and impactful within scientific research:
| Application Area | Details |
|---|---|
| Medicinal Chemistry | Potential anticancer agent; SAR studies indicate promising derivatives |
| Biological Research | Possible interactions with neurotransmitter transporters |
| Synthetic Methodologies | Precursor for synthesizing novel compounds with biological activity |
Mechanism of Action
The mechanism of action of trans-1-tert-Butyl 2-ethyl 5-hydroxy-5-methylpiperidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional differences between the target compound and related piperidine dicarboxylates (based on and ):
Key Observations:
Ester Group Variations: Ethyl esters (e.g., target compound and CAS 2411590-87-7) generally offer higher solubility in nonpolar solvents compared to methyl esters (e.g., CAS 869564-46-5) . tert-Butyl esters are universally employed for steric protection, critical in peptide and heterocycle synthesis .
Functional Group Impact: The 5-hydroxy-5-methyl group in the target compound introduces dual steric and electronic effects, unlike the singular 5-hydroxyl or 5-amino groups in analogs. This may reduce ring flexibility and alter reactivity in substitution reactions . Amino-substituted analogs (e.g., CAS 2166186-91-8) exhibit higher nucleophilicity, making them intermediates for amide bond formation, whereas hydroxyl groups favor hydrogen-bond-mediated interactions .
Stereochemical Differences :
- The trans-configuration in the target compound and CAS 2411590-87-7 likely results in distinct conformational preferences compared to cis isomers (e.g., CAS 869564-46-5), affecting molecular packing in crystals and biological target binding .
Biological Activity
Trans-1-tert-Butyl 2-ethyl 5-hydroxy-5-methylpiperidine-1,2-dicarboxylate (CAS Number: 1445951-27-8) is a synthetic compound with a complex structure that includes a piperidine ring. Its unique chemical properties make it a subject of interest in various fields, including medicinal chemistry and organic synthesis. This article reviews the biological activities associated with this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C14H25NO5, with a molecular weight of approximately 287.35 g/mol. The structure features a piperidine ring substituted with tert-butyl, ethyl, hydroxy, and methyl groups, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C14H25NO5 |
| Molecular Weight | 287.35 g/mol |
| CAS Number | 1445951-27-8 |
| SMILES | CCOC(=O)[C@@H]1CCC@(C)O |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound's hydroxy group can participate in hydrogen bonding, influencing enzyme activity and receptor interactions.
Key Mechanisms:
- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in metabolic pathways.
- Modulation of Receptor Activity: It can potentially modulate neurotransmitter receptors due to its structural similarity to known ligands.
Case Studies and Research Findings
Several studies have investigated the biological implications of compounds related to trans-1-tert-butyl 2-ethyl 5-hydroxy-5-methylpiperidine:
Case Study 1: Neuroprotection in Alzheimer's Models
A study explored the protective effects of similar piperidine derivatives on astrocytes stimulated with amyloid-beta peptides. Results indicated a reduction in pro-inflammatory cytokines (e.g., TNF-alpha), suggesting potential therapeutic applications in Alzheimer's disease .
Case Study 2: Antiviral Efficacy
Research into N-Heterocycles as antiviral agents highlighted that structurally related compounds exhibited significant antiviral activity against HIV and other viruses. Although direct studies on trans-1-tert-butyl 2-ethyl 5-hydroxy-5-methylpiperidine are scarce, these findings imply potential for further investigation .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing trans-1-<i>tert</i>-Butyl 2-ethyl 5-hydroxy-5-methylpiperidine-1,2-dicarboxylate?
- Methodology : The synthesis typically involves multi-step protocols with protection/deprotection strategies. For example, analogous piperidine derivatives are synthesized via Boc (tert-butoxycarbonyl) protection of the amine group, followed by esterification and hydroxylation steps. Key intermediates may be characterized by <sup>1</sup>H/<sup>13</sup>C NMR and IR spectroscopy to confirm regioselectivity .
Q. How is the crystal structure of this compound determined, and what software is used for refinement?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection uses diffractometers (e.g., Bruker APEXII CCD), with radiation sources like fine-focus sealed tubes. Refinement employs SHELXL (for small molecules) or SHELXTL, which handle unit cell parameter optimization and disorder modeling. For example, monoclinic systems (space group C2/c) with Z = 8 are refined to R factors < 0.03 .
Q. What spectroscopic techniques are critical for verifying the compound’s purity and functional groups?
- Methodology :
- NMR : <sup>1</sup>H NMR identifies proton environments (e.g., tert-butyl at δ 1.4–1.5 ppm, ethyl ester at δ 1.2–1.3 ppm).
- IR : Absorption bands for carbonyl groups (C=O at ~1700 cm<sup>-1</sup>) and hydroxyls (O-H at ~3400 cm<sup>-1</sup>).
- MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., calculated vs. observed m/z within ±0.001 Da) .
Advanced Research Questions
Q. How can researchers resolve contradictions in stereochemical assignments between computational predictions and experimental data?
- Methodology : Combine multiple techniques:
- SCXRD : Directly determines absolute configuration (e.g., (2R,5S) vs. (2S,5R) isomers).
- Chiral HPLC : Separates enantiomers using chiral stationary phases.
- VCD (Vibrational Circular Dichroism) : Correlates experimental spectra with DFT-calculated vibrational modes.
- Discrepancies in diastereomer ratios (e.g., 23% vs. 24% yields in stereoisomer synthesis) may arise from kinetic vs. thermodynamic control, requiring reaction monitoring via TLC or in-situ IR .
Q. What experimental design considerations are critical for avoiding decomposition during synthesis or storage?
- Methodology :
- Moisture Sensitivity : Store under inert gas (argon/nitrogen) with molecular sieves .
- Thermal Stability : Avoid temperatures >40°C; DSC (Differential Scanning Calorimetry) screens for exothermic decomposition.
- Light Sensitivity : Use amber glassware to prevent photooxidation of the hydroxyl group.
- Handling : Employ gloveboxes for hygroscopic intermediates and monitor by <sup>19</sup>F NMR if fluorinated analogs are synthesized .
Q. How can low data-to-parameter ratios in X-ray refinement be addressed to ensure structural accuracy?
- Methodology :
- Data Redundancy : Collect high-resolution data (e.g., θ > 25°) to improve completeness (>95%).
- Disorder Modeling : Use PART commands in SHELXL to split disordered atoms (e.g., tert-butyl groups with multiple conformers).
- Restraints : Apply geometric restraints (e.g., DFIX for bond lengths) to stabilize refinement when data-to-parameter ratios are <10:1 .
Q. What strategies mitigate challenges in characterizing transient intermediates during catalytic functionalization?
- Methodology :
- In-situ Monitoring : ReactIR or LC-MS tracks intermediate formation.
- Trapping Agents : Use silylating agents (e.g., TMSCl) to stabilize reactive species for NMR analysis.
- Computational Modeling : DFT (B3LYP/6-31G*) predicts transition states and intermediates, validated by kinetic isotope effects .
Data Contradiction Analysis
Q. How should researchers interpret conflicting NMR and X-ray data regarding substituent conformation?
- Methodology :
- Dynamic Effects : NMR captures time-averaged conformations, while X-ray provides a static snapshot. Variable-temperature NMR (VT-NMR) can reveal rotational barriers (e.g., tert-butyl groups).
- NOE Correlations : 2D NOESY identifies spatial proximities (e.g., axial vs. equatorial hydroxyl groups).
- Twinned Crystals : Check for merohedral twinning using PLATON’s TWINABS; refine with TWIN commands in SHELXL .
Safety and Compliance
Q. What are the best practices for safely handling this compound in oxygen-sensitive reactions?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
